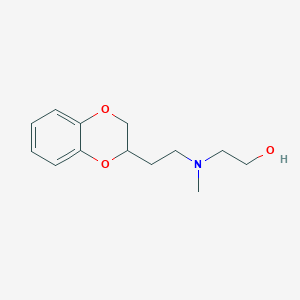

2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol

説明

DL-セレンメチオニンは、必須微量元素であるセレンを含む天然のアミノ酸です。これは、硫黄がセレンに置き換えられたメチオニンのアナログです。 この化合物は、ブラジルナッツ、穀物、大豆、牧草レグメなど、さまざまな食品源に含まれています 。 DL-セレンメチオニンは、抗酸化作用と、多くの生物における主要な内因性抗酸化物質であるグルタチオンの形成とリサイクルにおける役割で知られています .

特性

CAS番号 |

101221-46-9 |

|---|---|

分子式 |

C13H19NO3 |

分子量 |

237.29 g/mol |

IUPAC名 |

2-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl-methylamino]ethanol |

InChI |

InChI=1S/C13H19NO3/c1-14(8-9-15)7-6-11-10-16-12-4-2-3-5-13(12)17-11/h2-5,11,15H,6-10H2,1H3 |

InChIキー |

RLTYCLLSHWGJIQ-UHFFFAOYSA-N |

SMILES |

CN(CCC1COC2=CC=CC=C2O1)CCO |

正規SMILES |

CN(CCC1COC2=CC=CC=C2O1)CCO |

同義語 |

2-(2-(N-(2-Hydroxyethyl)-N-methyl)aminoethyl)-1,4-benzodioxan |

製品の起源 |

United States |

準備方法

化学反応解析

DL-セレンメチオニンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これは容易に酸化され、反応性酸素種を枯渇させることで抗酸化活性に寄与します。 生体共役反応では、DL-セレンメチオニンは、システインの存在下でも選択的に修飾され、グルタチオンに対して不安定な安定なベンジルセレンオニウム付加物を形成します。 これらの反応で使用される一般的な試薬には、複雑な有機分子の効率的な共役のための4-ブロモメチルフェニルアセチルリンカーがあります.

科学研究への応用

DL-セレンメチオニンは、幅広い科学研究への応用を持っています。 化学では、セレンタンパク質の合成と、生体共役のためのハンドルとして使用されます。 生物学および医学では、甲状腺機能、生殖、DNA産生において重要な役割を果たします。 甲状腺疾患、癌、心臓病の予防における可能性について研究されています。 さらに、DL-セレンメチオニンは、抗酸化活性とセレンの状態を改善するための飼料添加物として、動物栄養で使用されています.

化学反応の分析

DL-Selenomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidized, which contributes to its antioxidant activity by depleting reactive oxygen species . In bioconjugation reactions, DL-Selenomethionine can be selectively modified even in the presence of cysteine, forming stable benzylseleno-nium adducts that are labile to glutathione . Common reagents used in these reactions include 4-bromomethylphenylacetyl linkers for efficient conjugation of complex organic molecules .

科学的研究の応用

DL-Selenomethionine has a wide range of scientific research applications. In chemistry, it is used in the synthesis of selenoproteins and as a handle for bioconjugations . In biology and medicine, it plays a crucial role in thyroid function, reproduction, and DNA production . It has been studied for its potential in preventing thyroid diseases, cancer, and heart diseases . Additionally, DL-Selenomethionine is used in animal nutrition as a feed additive to improve antioxidant activity and selenium status .

作用機序

類似化合物の比較

DL-セレンメチオニンは、亜セレン酸ナトリウムやセレン酵母などの、他のセレン含有化合物と比較されることがよくあります。 研究によると、DL-セレンメチオニンは、亜セレン酸ナトリウムよりも生物学的利用能が高く、組織へのセレン沈着の改善に効果的であることが示されています。 類似の化合物には、セレンシステイン、セレンシスティン、メチルセレンシステインなどがあり、それぞれ細胞シグナル伝達と抗酸化活性において異なる役割とメカニズムを持っています.

類似化合物との比較

DL-Selenomethionine is often compared with other selenium-containing compounds such as sodium selenite and seleno-yeast. Studies have shown that DL-Selenomethionine has higher bioavailability and is more effective in improving selenium deposition in tissues compared to sodium selenite . Similar compounds include selenocysteine, selenocystine, and methylselenocysteine, each with distinct roles and mechanisms in cellular signaling and antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。